molecular formula C10H7N3O2 B1490009 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 1707394-41-9

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1490009
CAS No.: 1707394-41-9
M. Wt: 201.18 g/mol
InChI Key: PSCDPUCMIANNOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of pyrazolo[3,4-b]pyridines involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to afford the corresponding carbothioamide, which is then oxidized to yield the final product .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The compound 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol and its derivatives have been utilized in various chemical synthesis processes, leading to the development of compounds with potential biological activities. For instance, research has shown the synthesis of pyrazoline and pyrazolopyridazine compounds from furan-2,3-diones, indicating a method for producing derivatives that could be significant in pharmacological studies (Akçamur et al., 1997). Another study focused on the synthesis, reactions, and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, highlighting the compound's relevance in creating new molecules with antimicrobial properties (El-Wahab et al., 2011).

Catalysis and Material Science

The compound has also been reported in the context of catalytic synthesis, showing its utility in creating novel chalcone derivatives with potent antioxidant activities. This research not only demonstrates the chemical versatility of this compound but also its potential impact in material science, particularly in the development of antioxidants (Prabakaran et al., 2021).

Antimicrobial Activities

Derivatives of this compound have shown promising results in antimicrobial studies. Compounds synthesized from this base structure have been evaluated for their efficacy against various bacterial strains, revealing potential as new antimicrobial agents (Idhayadhulla et al., 2012). This highlights the compound's significance in the search for new therapeutic agents.

Heterocyclic Chemistry and Drug Discovery

In heterocyclic chemistry, the synthesis and functionalization of compounds related to this compound play a crucial role in drug discovery and development. Studies have explored the creation of novel heterocyclic compounds incorporating the furan nucleus, which are essential for developing drugs with enhanced efficacy and lower toxicity (Abdelhamid et al., 2019).

Properties

IUPAC Name

2-(furan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDPUCMIANNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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